

# SAGE-718: An In-depth Technical Guide on NMDA Receptor Interaction

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dalzanemdor*

Cat. No.: *B11931302*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

SAGE-718 (***dalzanemdor***) is a novel, orally bioavailable, and brain-penetrant neuroactive steroid in clinical development for the treatment of cognitive impairment associated with neurodegenerative diseases.<sup>[1][2][3][4]</sup> It is a derivative of the endogenous brain cholesterol metabolite 24(S)-hydroxycholesterol, which is known to be a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.<sup>[1][2][5]</sup> SAGE-718 itself acts as a potent and selective PAM at NMDA receptors, enhancing receptor function in the presence of the endogenous agonists glutamate and glycine.<sup>[1][6]</sup> This mechanism is hypothesized to restore normal NMDA receptor tone, which may be impaired in various neurological conditions.<sup>[1][7]</sup>

This technical guide provides a comprehensive overview of the binding affinity and kinetics of SAGE-718 with the NMDA receptor, based on publicly available preclinical data. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

## Quantitative Data: Potentiation of NMDA Receptor Subtypes

Direct binding affinity studies determining the inhibition constant ( $K_i$ ) or dissociation constant ( $K_d$ ) for SAGE-718 at the NMDA receptor are not extensively available in the public domain.

The primary characterization of SAGE-718's interaction with the NMDA receptor has been through functional assays that measure the potentiation of receptor activity. The half-maximal effective concentration (EC50) is a key parameter derived from these studies, indicating the concentration of SAGE-718 required to elicit 50% of its maximal effect.

The following table summarizes the EC50 values for SAGE-718 across different NMDA receptor subtypes, as determined by electrophysiological studies on HEK cells expressing recombinant human NMDA receptors.

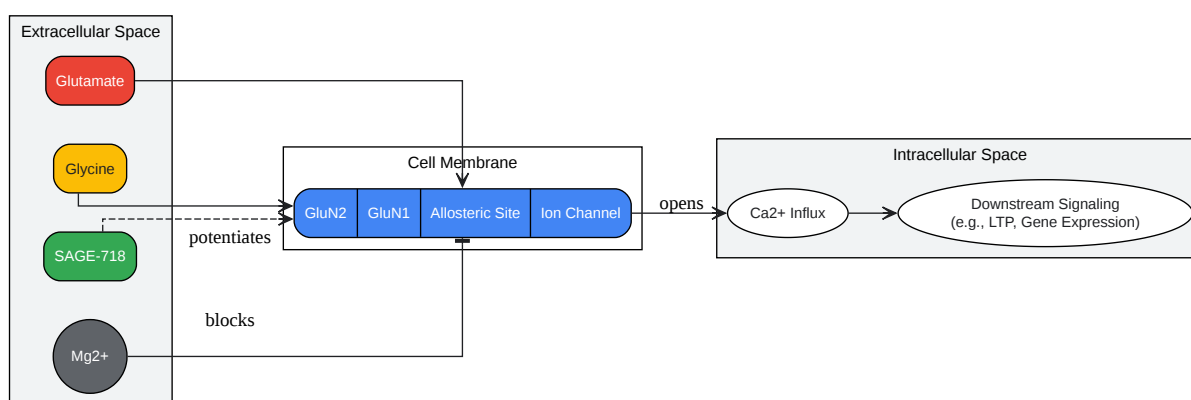
NMDA Receptor Subtype	EC50 (nM)	E <sub>max</sub> (% increase over vehicle)	Hill Slope (h)
GluN1/GluN2A	86 (56–130)	310 (280–350)	1.4
GluN1/GluN2B	79 (42–150)	370 (320–410)	0.7
GluN1/GluN2C	150 (63–350)	86 (62–110)	2 (constrained)
GluN1/GluN2D	430 (170–1100)	130 (90–170)	1.5
GluN1/GluN2A (Voltage Clamp)	46 (32–67)	250 (210–280)	2 (constrained)
Evoked EPSPs (Rat Striatal Neurons)	47 (25–890)	330 (140–520)	-

Data sourced from Hill et al. (2022) as reported in Beckley et al. (2024) and direct findings from Beckley et al. (2024).[\[8\]](#)[\[9\]](#)

## NMDA Receptor Signaling Pathway and SAGE-718's Mechanism of Action

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. The channel is also subject to a voltage-dependent block by magnesium ions (Mg<sup>2+</sup>) at resting membrane potential. Depolarization of the postsynaptic membrane relieves this block, allowing for the influx of calcium (Ca<sup>2+</sup>) and sodium (Na<sup>+</sup>) ions, and the efflux of potassium (K<sup>+</sup>) ions.

SAGE-718, as a positive allosteric modulator, does not activate the NMDA receptor directly. Instead, it binds to a site on the receptor that is distinct from the agonist binding sites. This binding event is thought to increase the probability of the channel opening when the agonist and co-agonist are bound, thereby potentiating the receptor's response to endogenous neurotransmitters.<sup>[1][6]</sup>



[Click to download full resolution via product page](#)

NMDA Receptor Signaling and SAGE-718 Modulation.

## Experimental Protocols

### Determination of SAGE-718 Potency using Automated Patch-Clamp Electrophysiology

This protocol describes the methodology used to determine the EC<sub>50</sub> values of SAGE-718 on different NMDA receptor subtypes.

#### 1. Cell Culture and Receptor Expression:

- Human Embryonic Kidney (HEK) cells stably expressing specific recombinant human NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B, etc.) are cultured under standard conditions.

## 2. Automated Patch-Clamp Recordings:

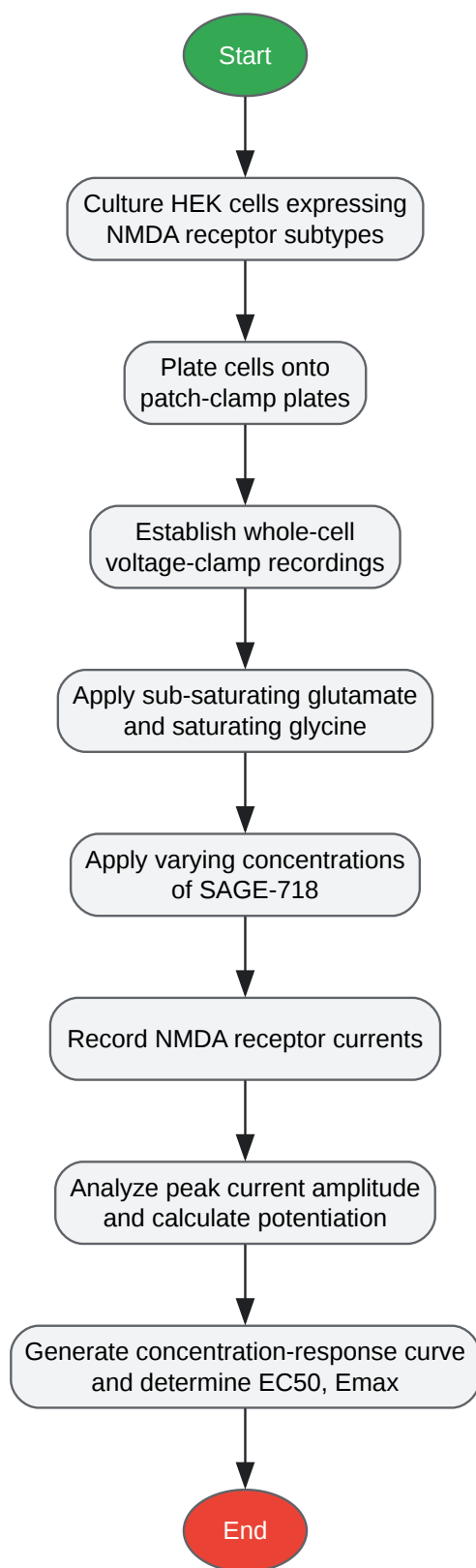
- An automated patch-clamp platform (e.g., IonWorks Barracuda) is utilized for high-throughput electrophysiological recordings.
- Cells are plated onto specialized microfluidic plates.
- Whole-cell voltage-clamp recordings are established.

## 3. Ligand and Compound Application:

- The external solution contains a sub-saturating concentration of glutamate (e.g., 0.8  $\mu\text{M}$ ) and a saturating concentration of glycine (e.g., 50  $\mu\text{M}$ ) to elicit baseline NMDA receptor currents.
- A range of concentrations of SAGE-718 is applied to the cells.

## 4. Data Acquisition and Analysis:

- NMDA receptor-mediated currents are recorded in response to agonist application in the presence of different concentrations of SAGE-718.
- The peak current amplitude is measured for each concentration.
- The percentage increase in current amplitude over the vehicle control is calculated.
- A concentration-response curve is generated by plotting the percentage potentiation against the logarithm of the SAGE-718 concentration.
- The EC<sub>50</sub>, E<sub>max</sub> (maximal effect), and Hill slope are determined by fitting the data to a four-parameter logistic equation.



[Click to download full resolution via product page](#)

Workflow for Determining SAGE-718 Potency.

## Representative Radioligand Binding Assay for NMDA Receptor Affinity

While specific binding affinity ( $K_i$ ,  $K_d$ ) and kinetic ( $k_{on}$ ,  $k_{off}$ ) data for SAGE-718 are not publicly available, a competitive radioligand binding assay is a standard method to determine such parameters. The following is a representative protocol.

### 1. Membrane Preparation:

- Rat brain cortices, a rich source of NMDA receptors, are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in the assay buffer.
- Protein concentration is determined using a standard assay (e.g., BCA).

### 2. Competitive Binding Assay:

- The assay is performed in a 96-well plate format.
- Each well contains the prepared brain membranes, a radiolabeled ligand that binds to the NMDA receptor (e.g., [ $^3H$ ]MK-801 for the ion channel site), and either buffer (for total binding), a high concentration of an unlabeled competitor (for non-specific binding), or varying concentrations of the test compound (SAGE-718).
- The plate is incubated to allow the binding to reach equilibrium.

### 3. Filtration and Scintillation Counting:

- The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured using a liquid scintillation counter.

#### 4. Data Analysis:

- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The percentage of specific binding is plotted against the concentration of the test compound.
- The IC<sub>50</sub> (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
- The K<sub>i</sub> is calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation, which also takes into account the concentration and K<sub>d</sub> of the radioligand.

## Conclusion

SAGE-718 is a potent positive allosteric modulator of NMDA receptors, with demonstrated activity across multiple GluN2 subunits.[8] The available quantitative data, primarily in the form of EC<sub>50</sub> values from functional assays, indicates that SAGE-718 enhances NMDA receptor-mediated currents at nanomolar concentrations. While direct binding affinity and kinetic data are not yet in the public domain, the characterization of its potentiation effects provides a strong basis for its ongoing clinical development in disorders associated with NMDA receptor hypofunction. The experimental protocols outlined in this guide provide a framework for understanding how the potency of SAGE-718 is determined and how its binding affinity could be further investigated.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. alzdiscovery.org [alzdiscovery.org]
- 2. SAGE-718: A first in class oxysterol-based NMDA receptor positive allosteric modulator for the potential treatment of Huntington's disease - American Chemical Society [acs.digitellinc.com]

- 3. Investor Relations – Supernus [supernus.com]
- 4. Dalzanemdor - Wikipedia [en.wikipedia.org]
- 5. alzforum.org [alzforum.org]
- 6. Pharmacological characterization of SAGE-718, a novel positive allosteric modulator of N-methyl-d-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II clinical trial of SAGE-718 for the treatment of MCI and early AD | VJDeMentia [vjdementia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SAGE-718: An In-depth Technical Guide on NMDA Receptor Interaction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931302#sage-718-nmda-receptor-binding-affinity-and-kinetics]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)